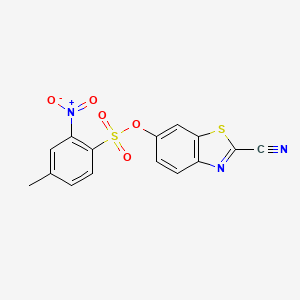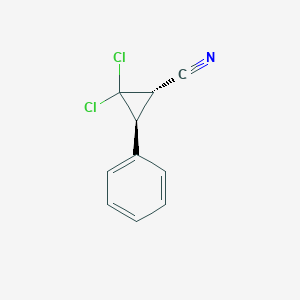
Methyl (13S)-13-methylpentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (13S)-13-methylpentadecanoate is an organic compound belonging to the class of fatty acid esters It is a methyl ester derivative of 13-methylpentadecanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 13th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (13S)-13-methylpentadecanoate typically involves the esterification of 13-methylpentadecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (13S)-13-methylpentadecanoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 13th carbon can be oxidized to form a carboxyl group, resulting in the formation of 13-methylpentadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 13-methylpentadecanoic acid.
Reduction: 13-methylpentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (13S)-13-methylpentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.
Mécanisme D'action
The mechanism of action of Methyl (13S)-13-methylpentadecanoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, leading to the production of bioactive metabolites that modulate various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl palmitate: A methyl ester of palmitic acid, commonly found in natural fats and oils.
Methyl stearate: A methyl ester of stearic acid, used in cosmetics and as a lubricant.
Methyl oleate: A methyl ester of oleic acid, used in biodiesel production and as a surfactant.
Uniqueness
Methyl (13S)-13-methylpentadecanoate is unique due to the presence of a methyl group at the 13th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
900520-98-1 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
methyl (13S)-13-methylpentadecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1 |
Clé InChI |
FRGDXZRZDAJTOU-INIZCTEOSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCC(C)CCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
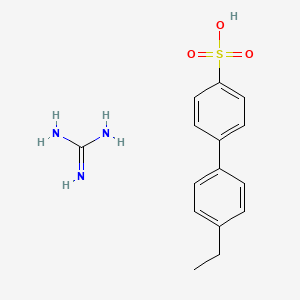
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)


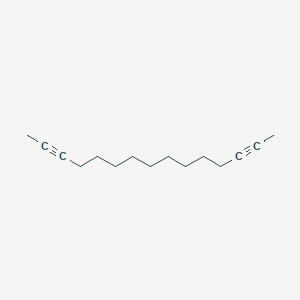
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
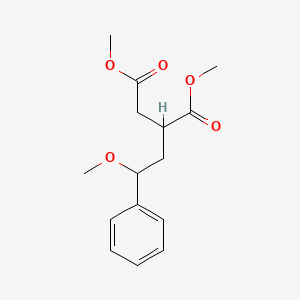
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
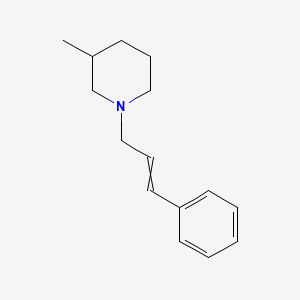
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
